Phenyl isonicotinate

概要

説明

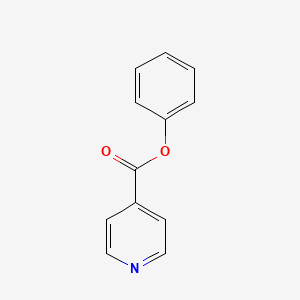

Phenyl isonicotinate, also known as isonicotinic acid phenyl ester, is an organic compound with the molecular formula C12H9NO2. It is a derivative of isonicotinic acid, where the carboxyl group is esterified with phenol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: Phenyl isonicotinate can be synthesized through the esterification of isonicotinic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

化学反応の分析

Types of Reactions: Phenyl isonicotinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isonicotinic acid and phenol.

Reduction: Reduction reactions can convert it back to isonicotinic acid and phenol.

Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Isonicotinic acid and phenol.

Reduction: Isonicotinic acid and phenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

Phenyl isonicotinate has been investigated for its potential as a pharmaceutical agent. It has shown promise in:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain analogs have been tested for their ability to induce apoptosis in cancer cells, demonstrating IC50 values in the nanomolar range .

- Anti-inflammatory Properties : Studies have explored its role as an anti-inflammatory agent, with mechanisms involving the inhibition of pro-inflammatory cytokines .

Biochemical Probes

The compound serves as a biochemical probe in enzyme inhibition studies. For example, this compound derivatives have been used to investigate the inhibition of enzymes such as 11β-HSD1, which is involved in metabolic diseases . Molecular modeling has provided insights into binding affinities and mechanisms of action.

Agricultural Applications

This compound derivatives have been evaluated for their effectiveness as pesticides and herbicides. They exhibit bioactivity against various plant pathogens and pests, suggesting potential use in sustainable agriculture practices .

Material Science

In material science, this compound has been utilized in the synthesis of novel materials, including polymers and nanocomposites. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced thermal stability and mechanical strength .

Case Study 1: Anticancer Activity

A study published in Nature examined the anticancer effects of this compound derivatives on various cancer cell lines. The results indicated that specific compounds demonstrated significant cytotoxicity with IC50 values ranging from 10 to 100 nM, highlighting their potential as lead compounds for further development .

Case Study 2: Enzyme Inhibition

In another research article, this compound was tested as an inhibitor of the enzyme 11β-HSD1. The study revealed that certain derivatives could significantly inhibit enzyme activity, providing a basis for developing therapeutic agents against metabolic disorders .

作用機序

The mechanism of action of phenyl isonicotinate involves its interaction with molecular targets such as enzymes and receptors. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In antifungal applications, it disrupts the cell membrane integrity of fungal cells, leading to cell death .

類似化合物との比較

Phenyl isonicotinate can be compared with other esters of isonicotinic acid, such as:

Methyl isonicotinate: Similar in structure but with a methyl group instead of a phenyl group. It is less bulky and may have different reactivity.

Ethyl isonicotinate: Similar to methyl isonicotinate but with an ethyl group. It has slightly different physical properties and reactivity.

Benzyl isonicotinate: Contains a benzyl group, which is bulkier than the phenyl group, potentially affecting its reactivity and applications.

This compound is unique due to its specific ester group, which imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.

生物活性

Phenyl isonicotinate (CHNO) is an organic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a derivative of isonicotinic acid, characterized by a phenyl group attached to the nitrogen atom of the isonicotinate structure. Its synthesis and reactivity make it a valuable intermediate in organic synthesis, with potential applications in medicinal chemistry, particularly as an anti-inflammatory and antioxidant agent.

Antioxidant Activity

This compound exhibits significant antioxidant properties , which have been demonstrated through various assays measuring its ability to scavenge free radicals. It interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby modulating oxidative stress levels within cells. The compound's mechanism involves:

- Scavenging free radicals : By donating electrons to neutralize free radicals.

- Chelating metal ions : Preventing metal-catalyzed oxidative reactions.

Antifungal Properties

Research has indicated that this compound possesses antifungal activity against several fungal strains. This activity is attributed to its ability to disrupt fungal cell membranes and inhibit fungal growth. Specific studies have shown:

- Inhibition of Candida species : Demonstrated through in vitro assays with varying concentrations leading to significant growth inhibition.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves several pathways:

- Enzyme Interaction : It has been shown to interact with enzymes such as phenylalanine hydroxylase , influencing metabolic pathways related to amino acid conversion.

- Gene Expression Modulation : The compound can alter gene expression profiles associated with oxidative stress responses, enhancing cellular defense mechanisms against oxidative damage.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

- Absorption and Distribution : It interacts with specific transporters that facilitate its uptake into cells.

- Metabolism : The compound undergoes biotransformation primarily via cytochrome P450 enzymes, which play a crucial role in its elimination from the body .

Study on Antioxidant Effects

A study conducted by researchers at [source] evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated that at a concentration of 100 µM, this compound exhibited an inhibition rate of 75%, comparable to standard antioxidants like ascorbic acid.

| Concentration (µM) | Inhibition Rate (%) |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 75 |

Antifungal Activity Assessment

In another study focusing on antifungal properties, this compound was tested against various fungal pathogens. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Candida albicans.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 100 |

特性

IUPAC Name |

phenyl pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(10-6-8-13-9-7-10)15-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQQGHGIUCRECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341241 | |

| Record name | Phenyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-00-8 | |

| Record name | Phenyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl Isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of phenyl isonicotinate contribute to the formation of different crystal structures in Hofmann-like spin crossover complexes?

A1: this compound acts as a ligand in Hofmann-like spin crossover complexes, coordinating to the central Fe(II) ion through its nitrogen atom. The phenyl ring's steric bulk influences the interlayer spacing within the resulting 2D sheet structure. For instance, in FeII(phenyl-isonicotinate)2[AgI(CN)2]2, the bulky phenyl groups lead to a larger interlayer space compared to complexes with smaller ligands. This impacts the spin crossover behavior, resulting in a higher critical temperature (Tc = 227 K) compared to complexes with less bulky ligands.

Q2: Can this compound be used to modify the properties of liquid crystals?

A2: While the provided research doesn't directly involve this compound in liquid crystal design, a closely related compound, 4-(4-propylcyclohexyl) this compound, plays a crucial role in creating liquid crystals with wide enantiotropic blue phases. This suggests that modifications to the phenyl ring, such as replacing the propylcyclohexyl group with a phenyl group, could potentially influence the liquid crystal properties. Further research is needed to explore the specific effects of this compound on liquid crystal behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。